molecular formula C15H14N4 B3809333 2,5-dimethyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine

2,5-dimethyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine

Cat. No. B3809333
M. Wt: 250.30 g/mol
InChI Key: UBNKPKFQPZEBAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine, also known as DPP, is a heterocyclic organic compound that has been studied extensively for its potential applications in scientific research. DPP is a pyrazine derivative that has shown promising results in various biochemical and physiological assays, making it a popular choice for laboratory experiments.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine is not fully understood, but it is believed to act through various signaling pathways, including the modulation of oxidative stress, inflammation, and apoptosis. 2,5-dimethyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2,5-dimethyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. 2,5-dimethyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, 2,5-dimethyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine has been shown to have antimicrobial properties, which can help to fight against bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,5-dimethyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine in laboratory experiments is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. Additionally, 2,5-dimethyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2,5-dimethyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine in laboratory experiments is its potential toxicity, which may limit its use in certain assays.

Future Directions

There are several potential future directions for research on 2,5-dimethyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine. One area of interest is its potential as a therapeutic agent in the treatment of cancer. 2,5-dimethyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine has been shown to have anticancer properties, and further research is needed to explore its potential as a cancer treatment. Additionally, research into the mechanism of action of 2,5-dimethyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine may help to identify new targets for drug development. Finally, further studies are needed to explore the potential toxicity of 2,5-dimethyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine and to identify any potential side effects associated with its use.

Scientific Research Applications

2,5-dimethyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. 2,5-dimethyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine has also been shown to have potential as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

2,5-dimethyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c1-10-9-16-11(2)15(18-10)13-5-3-4-12(8-13)14-6-7-17-19-14/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNKPKFQPZEBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C2=CC=CC(=C2)C3=CC=NN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dimethyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine
Reactant of Route 2
Reactant of Route 2
2,5-dimethyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine
Reactant of Route 3
2,5-dimethyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine
Reactant of Route 4
2,5-dimethyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine
Reactant of Route 5
2,5-dimethyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine
Reactant of Route 6
2,5-dimethyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.